molecular formula C27H32N4O3S B11213234 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11213234
M. Wt: 492.6 g/mol
InChI Key: LOIZBJVKBCDYBR-UHFFFAOYSA-N
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Description

3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or isothiocyanates under reflux conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using methoxybenzoyl chloride and an aluminum chloride catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, cancer, and infectious diseases.

    Biological Studies: It can be used as a probe to study various biological pathways, particularly those involving piperazine and quinazolinone derivatives.

    Pharmacology: The compound’s interactions with various receptors and enzymes make it a valuable tool for pharmacological research.

    Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, including acetylcholinesterase and serotonin receptors.

    Pathways Involved: It modulates pathways related to neurotransmission, inflammation, and cell proliferation. The piperazine moiety is particularly important for its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of a quinazolinone core with a piperazine moiety and a methoxyphenyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound for drug development and research.

Properties

Molecular Formula

C27H32N4O3S

Molecular Weight

492.6 g/mol

IUPAC Name

3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35)

InChI Key

LOIZBJVKBCDYBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S

Origin of Product

United States

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